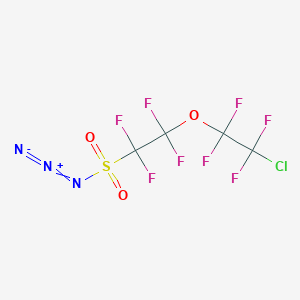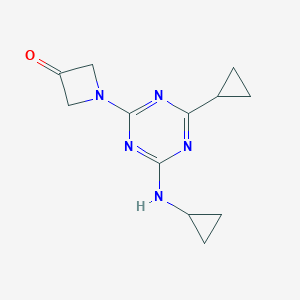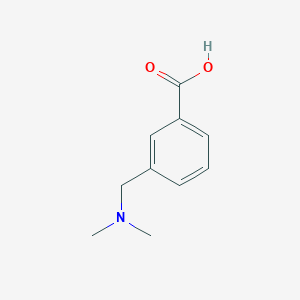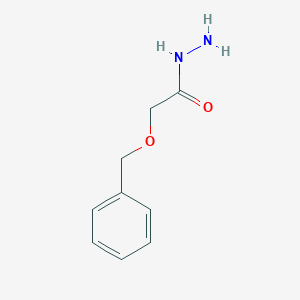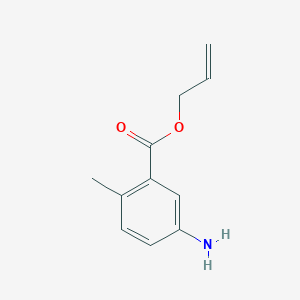
Allyl 5-amino-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 5-amino-2-methylbenzoate, also known as AMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMB is a derivative of benzoic acid and is commonly used as a starting material in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of Allyl 5-amino-2-methylbenzoate is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Allyl 5-amino-2-methylbenzoate is thought to bind to the cell membrane and cause structural damage, leading to cell death. In cancer cells, Allyl 5-amino-2-methylbenzoate has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.
Biochemische Und Physiologische Effekte
Allyl 5-amino-2-methylbenzoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Allyl 5-amino-2-methylbenzoate has been shown to have antioxidant properties, as it can scavenge free radicals and reduce oxidative stress. In animal studies, Allyl 5-amino-2-methylbenzoate has been found to have anti-inflammatory effects and can reduce the severity of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Allyl 5-amino-2-methylbenzoate in lab experiments is its high purity and stability. Allyl 5-amino-2-methylbenzoate is a crystalline solid that can be easily stored and transported. Additionally, Allyl 5-amino-2-methylbenzoate is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using Allyl 5-amino-2-methylbenzoate in lab experiments is its potential toxicity. Allyl 5-amino-2-methylbenzoate has been shown to have cytotoxic effects in certain cell lines, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are several future directions for research on Allyl 5-amino-2-methylbenzoate. One area of interest is its potential use as an antibacterial and antifungal agent. Allyl 5-amino-2-methylbenzoate has shown promising results in inhibiting the growth of various bacterial and fungal strains, and further research is needed to determine its efficacy in vivo. Additionally, Allyl 5-amino-2-methylbenzoate has shown potential as an anticancer agent, and future studies could focus on optimizing its therapeutic potential. Another area of interest is the development of novel synthetic routes for Allyl 5-amino-2-methylbenzoate and its derivatives, which could lead to the discovery of new compounds with unique properties.
Synthesemethoden
The synthesis of Allyl 5-amino-2-methylbenzoate involves the reaction of 2-methylbenzoic acid with allylamine in the presence of a catalyst such as triethylamine. The reaction proceeds through an esterification process, resulting in the formation of Allyl 5-amino-2-methylbenzoate as a white crystalline solid. The purity of Allyl 5-amino-2-methylbenzoate can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Allyl 5-amino-2-methylbenzoate has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and anticancer properties. Allyl 5-amino-2-methylbenzoate has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have antifungal activity against Candida albicans and Aspergillus niger. Additionally, Allyl 5-amino-2-methylbenzoate has been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
153775-21-4 |
|---|---|
Produktname |
Allyl 5-amino-2-methylbenzoate |
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
prop-2-enyl 5-amino-2-methylbenzoate |
InChI |
InChI=1S/C11H13NO2/c1-3-6-14-11(13)10-7-9(12)5-4-8(10)2/h3-5,7H,1,6,12H2,2H3 |
InChI-Schlüssel |
ZIRNJGCNESBTLP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N)C(=O)OCC=C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)C(=O)OCC=C |
Synonyme |
Benzoic acid, 5-amino-2-methyl-, 2-propenyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





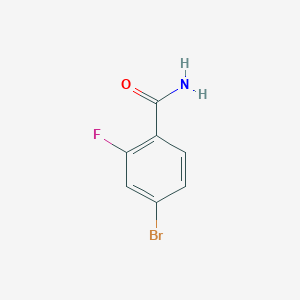
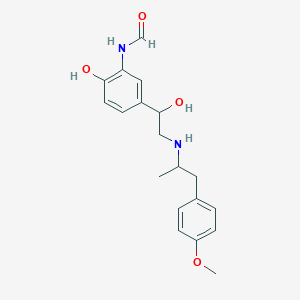
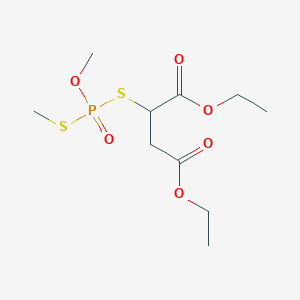
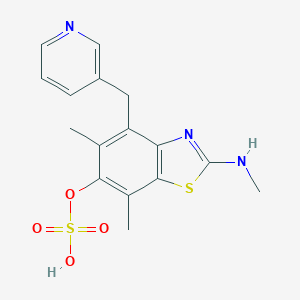
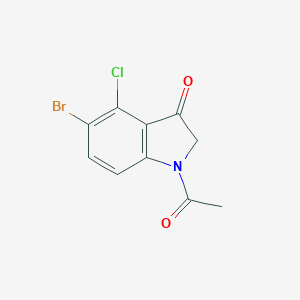
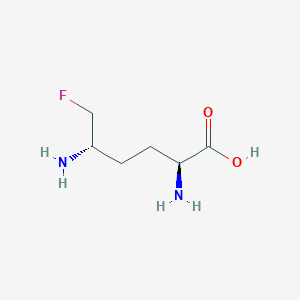
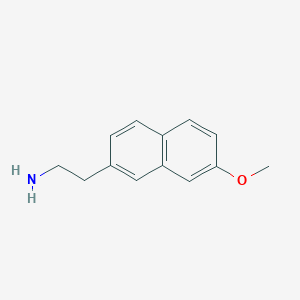
![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)
